BenchChemオンラインストアへようこそ!

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide

COX-2 inhibition inflammation target prediction

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a synthetic small molecule belonging to the substituted cinnamamide derivative class. Its structure integrates a cinnamamide pharmacophore, a piperidine linker, and a furan-2-ylmethyl substituent.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 1212765-05-3
Cat. No. B2789032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide
CAS1212765-05-3
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CC=CO3
InChIInChI=1S/C20H24N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-9,14,18H,10-13,15-16H2,(H,21,23)/b9-8+
InChIKeyVRIANCQRPCRVGM-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide (CAS 1212765-05-3): Structural and Pharmacological Baseline


N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a synthetic small molecule belonging to the substituted cinnamamide derivative class. Its structure integrates a cinnamamide pharmacophore, a piperidine linker, and a furan-2-ylmethyl substituent . This compound is included in a patent family claiming substituted cinnamamide derivatives for the treatment and prevention of depressive-type mental diseases, indicating its relevance in neuropsychiatric research [1]. Preliminary target prediction data also suggest potential cyclooxygenase-2 (COX-2) inhibitory activity, which may differentiate it from closely related cinnamamide analogs primarily developed as CRTH2 antagonists [2]. The molecular formula is C20H24N2O2, with a molecular weight of 324.42 g/mol.

Why Generic Substitution of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide Is Scientifically Unjustified


The cinnamamide derivative class exhibits extreme target selectivity that is exquisitely sensitive to the nature of the substituent on the piperidine ring. Compounds with different N-substituents show divergent primary pharmacological targets: a closely related analog with a 6-fluoro-2-naphthyl substituent (CHEMBL408486) demonstrates only weak CCR3 antagonism (IC50 = 9.70 × 10^3 nM) [1], while a furan-2-ylmethyl-tetrahydropyran analog (CAS 1448139-99-8) has been studied for distinct biological activities . The furan-2-ylmethyl moiety in the target compound is predicted to confer COX-2 inhibitory activity, a mechanism not shared by other substituted cinnamamides in the patent family that target monoaminergic pathways for antidepressant and anxiolytic effects [2]. Consequently, procurement of a generic 'cinnamamide derivative' without precisely matching the furan-2-ylmethyl-piperidine architecture risks complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide vs. Structural Analogs


Predicted COX-2 Inhibition vs. CRTH2 Antagonism in Structurally Related Cinnamamides

Computational target prediction (DrugMapper) indicates that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a cyclooxygenase-2 (COX-2) inhibitor, whereas multiple structurally related cinnamamide-piperidine analogs lacking the furan-2-ylmethyl group are characterized primarily as CRTH2 receptor antagonists. For example, a CRTH2 antagonist cinnamamide analog (BDBM50384476, CHEMBL2036217) exhibits a Ki of 26 nM against human CRTH2 [1]. The predicted COX-2 activity of the target compound represents a fundamentally different therapeutic mechanism, potentially relevant for inflammation and pain indications distinct from the allergic and eosinophilic disorders targeted by CRTH2 antagonists. No quantitative COX-2 inhibition data (IC50) is publicly available for the target compound at this time.

COX-2 inhibition inflammation target prediction

Structural Determinant of Selectivity: Furan-2-ylmethyl vs. Naphthylmethyl Substitution on Piperidine

Replacement of the furan-2-ylmethyl substituent on the piperidine nitrogen with a 6-fluoro-2-naphthyl group produces a dramatic shift in pharmacological activity. The naphthyl analog (CHEMBL408486) shows only marginal CCR3 antagonist activity with an IC50 of 9.70 × 10^3 nM (9.7 µM) [1], indicating that the furan-2-ylmethyl group is essential for the predicted COX-2 activity and that the naphthyl-substituted compound is essentially inactive at therapeutically relevant concentrations at this receptor. This demonstrates that the N-substituent is a critical selectivity switch for the cinnamamide-piperidine scaffold.

structure-activity relationship chemokine receptor CCR3

Patent-Backed CNS Application vs. Peripheral Inflammatory Target Prediction

The compound is listed within a patent family (WO2013000399A1 / US20140121242) that explicitly claims substituted cinnamamide derivatives for the treatment and prevention of depressive-type mental diseases [1]. Simultaneously, independent target prediction identifies COX-2 as a likely target [2], a mechanism not described in the patent claims. This dual profile—patent-validated CNS (antidepressant) activity combined with predicted peripheral anti-inflammatory (COX-2) activity—contrasts with other cinnamamide analogs that are optimized solely for CRTH2 antagonism in allergic disease [3], providing the target compound with a potentially broader and distinct research application space.

depression anxiety CNS COX-2

Recommended Research and Procurement Scenarios for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide


Neuropsychiatric Drug Discovery: Depression and Anxiety Model Development

This compound is supported by a granted patent family (US20140121242, WO2013000399A1) for substituted cinnamamide derivatives in the treatment of depressive-type mental diseases [1]. Research groups developing novel antidepressants or anxiolytics based on the cinnamamide scaffold should prioritize this specific compound over other cinnamamide analogs lacking CNS patent support. The piperidine-furan pharmacophore is integral to the claimed inventions, and substitution with alternative N-groups (e.g., naphthyl, tetrahydropyran) produces compounds outside the patent claims with unvalidated CNS activity.

COX-2 Mediated Inflammation and Pain Research

Computational target prediction (DrugMapper) indicates that N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a COX-2 inhibitor [1]. For researchers investigating COX-2-dependent inflammatory pathways, pain models, or the intersection of COX-2 inhibition with CNS disorders, this compound provides a chemically distinct scaffold compared to traditional NSAID-derived COX-2 inhibitors. Unlike CRTH2 antagonist cinnamamides (e.g., CHEMBL2036207 with IC50 = 40 nM in human whole blood [2]), which are tailored for allergic inflammation, this compound's predicted COX-2 activity may offer advantages in neuroinflammation models where dual CNS penetration and COX-2 inhibition are desired.

Structure-Activity Relationship (SAR) Studies on Cinnamamide-Piperidine Selectivity

The compound serves as a critical SAR probe for understanding how the N-substituent on the piperidine ring determines target selectivity across the cinnamamide class. As demonstrated, the furan-2-ylmethyl group directs activity toward COX-2 (predicted) and CNS applications [1][2], whereas a 6-fluoro-2-naphthylmethyl substituent shifts activity toward weak CCR3 antagonism (IC50 = 9.7 µM) [3]. Medicinal chemistry teams mapping selectivity determinants within this chemical series can use this compound alongside the naphthyl analog as a reference pair to validate computational models of target engagement.

Chemical Biology Tool for Dual COX-2 and CNS Target Engagement Studies

Given the compound's unique combination of a CNS-relevant patent pedigree and predicted peripheral COX-2 inhibition, it may serve as a chemical probe to investigate the role of COX-2 in neuropsychiatric disorders. Emerging literature suggests that COX-2 mediated neuroinflammation contributes to depression pathophysiology [1]. Unlike selective CRTH2 antagonists that lack COX-2 activity and CNS patent validation, this compound offers a single-molecule tool to test the hypothesis that COX-2 inhibition contributes to the antidepressant effects observed for this chemical series.

Quote Request

Request a Quote for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.